

2,2,5-Trimethylhexane: A Technical Guide to Health and Safety

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Compound of Interest

Compound Name: 2,2,5-Trimethylhexane

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for **2,2,5-trimethylhexane**, a branched-chain alkane. The information is compiled for an audience with a technical background in chemistry and toxicology and is intended to support safe handling and risk assessment in a laboratory setting.

Chemical and Physical Properties

2,2,5-Trimethylhexane is a colorless, flammable liquid with a pungent, acrid odor.[1][2] It is a saturated aliphatic hydrocarbon with the molecular formula C_9H_{20} . [2] Its branched structure contributes to its physical and chemical properties, making it useful as a solvent and a component in fuel.[3]

Table 1: Physicochemical Properties of **2,2,5-Trimethylhexane**

Property	Value	Source(s)
Molecular Formula	C9H20	[2]
Molecular Weight	128.26 g/mol	[2]
CAS Number	3522-94-9	[3]
Melting Point	Approximately -40°C	[3]
Boiling Point	122 - 124 °C	[4][5]
Flash Point	13 - 31°C	[4][5]
Vapor Pressure	16.6 mmHg at 25°C	[2][6]
Water Solubility	Very poor (1.15 mg/L at 25°C)	[5]
Solubility	Soluble in many organic solvents	[3]
Appearance	Colorless liquid	[1]
Odor	Pungent, acrid	[1][2]

Toxicological Information

The primary health concerns associated with **2,2,5-trimethylhexane** are irritation, neurotoxicity, and potential kidney effects.[1][6][7] It is important to note that specific toxicological data for **2,2,5-trimethylhexane** is limited, and much of the understanding is derived from studies on its isomers, such as 2,2,4-trimethylpentane.

Summary of Toxicological Effects

- Irritation: May cause skin and eye irritation upon contact.[3]
- Inhalation: Prolonged exposure to vapors may cause headaches, dizziness, and nausea.[3] As a toxic, asphyxiating gas, there is a high risk of suffocation.[3]
- Ingestion: May be fatal if swallowed and enters airways.[4]
- Neurotoxicity: Classified as a neurotoxin.[6]

- Nephrotoxicity (Kidney Effects): Studies on rats have shown that **2,2,5-trimethylhexane** can cause changes in renal tubules and weight loss.[2][6] This is believed to be due to a mechanism involving alpha 2u-globulin, which is specific to male rats and not considered directly relevant to human risk assessment.[8][9]

Table 2: GHS Hazard Classifications for **2,2,5-Trimethylhexane**

Hazard Class	Category	Hazard Statement
Flammable liquids	2	Highly flammable liquid and vapor
Aspiration hazard	1	May be fatal if swallowed and enters airways
Skin corrosion/irritation	Not specified	Causes skin irritation
Specific target organ toxicity, single exposure	Not specified	May cause drowsiness or dizziness

Source: Aggregated GHS information from multiple sources.

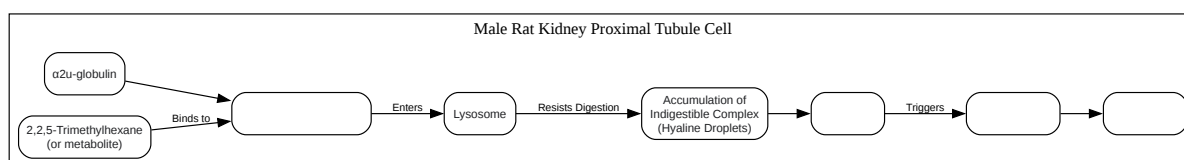
Mechanism of Toxicity: Alpha 2u-Globulin Nephropathy

The renal effects observed in male rats exposed to **2,2,5-trimethylhexane** and its isomers are linked to a phenomenon known as alpha 2u-globulin nephropathy. This process is not considered a relevant mechanism for human renal carcinogenesis.[9]

The proposed mechanism involves the following steps:

- Binding: The chemical or its metabolites bind to alpha 2u-globulin in the male rat.[7]
- Decreased Digestion: This complex is resistant to normal protein digestion in the lysosomes of kidney cells.[7]
- Accumulation: The indigestible complex accumulates in the renal proximal tubules, forming characteristic hyaline droplets.[8]

- Cell Death and Proliferation: This accumulation leads to cell death, which in turn stimulates regenerative cell proliferation.[8]
- Tumor Promotion: Chronic cell proliferation can act as a tumor promoter in the male rat kidney.[8]



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Caption: Mechanism of alpha 2u-globulin nephropathy in male rats.

Experimental Protocols

While a detailed, peer-reviewed toxicological study specifically for **2,2,5-trimethylhexane** is not readily available in the public domain, the following protocol is representative of studies conducted on its isomers (e.g., 2,2,4-trimethylpentane) that investigate hydrocarbon-induced nephropathy. This protocol is based on methodologies described in the scientific literature.

Representative Sub-Chronic Oral Toxicity Study in Rats

Objective: To evaluate the potential for **2,2,5-trimethylhexane** to cause renal toxicity in a rodent model.

Test System:

- Species: Fischer 344 rats
- Sex: Male and Female

- Age: 6-8 weeks at the start of the study
- Supplier: Charles River Laboratories (or equivalent)
- Acclimation: Minimum of 7 days prior to the start of treatment.

Experimental Design:

- Groups:
 - Group 1: Control (Corn oil vehicle)
 - Group 2: Low dose **2,2,5-trimethylhexane**
 - Group 3: Mid dose **2,2,5-trimethylhexane**
 - Group 4: High dose **2,2,5-trimethylhexane**
- Number of Animals: 10 males and 10 females per group.
- Administration: Oral gavage, once daily.
- Duration: 28 days.
- Dose Selection: Based on a preliminary range-finding study.

Materials:

- **2,2,5-Trimethylhexane** (>99% purity)
- Corn oil (vehicle)
- Gavage needles
- Standard laboratory animal diet and water (ad libitum)

Procedures:

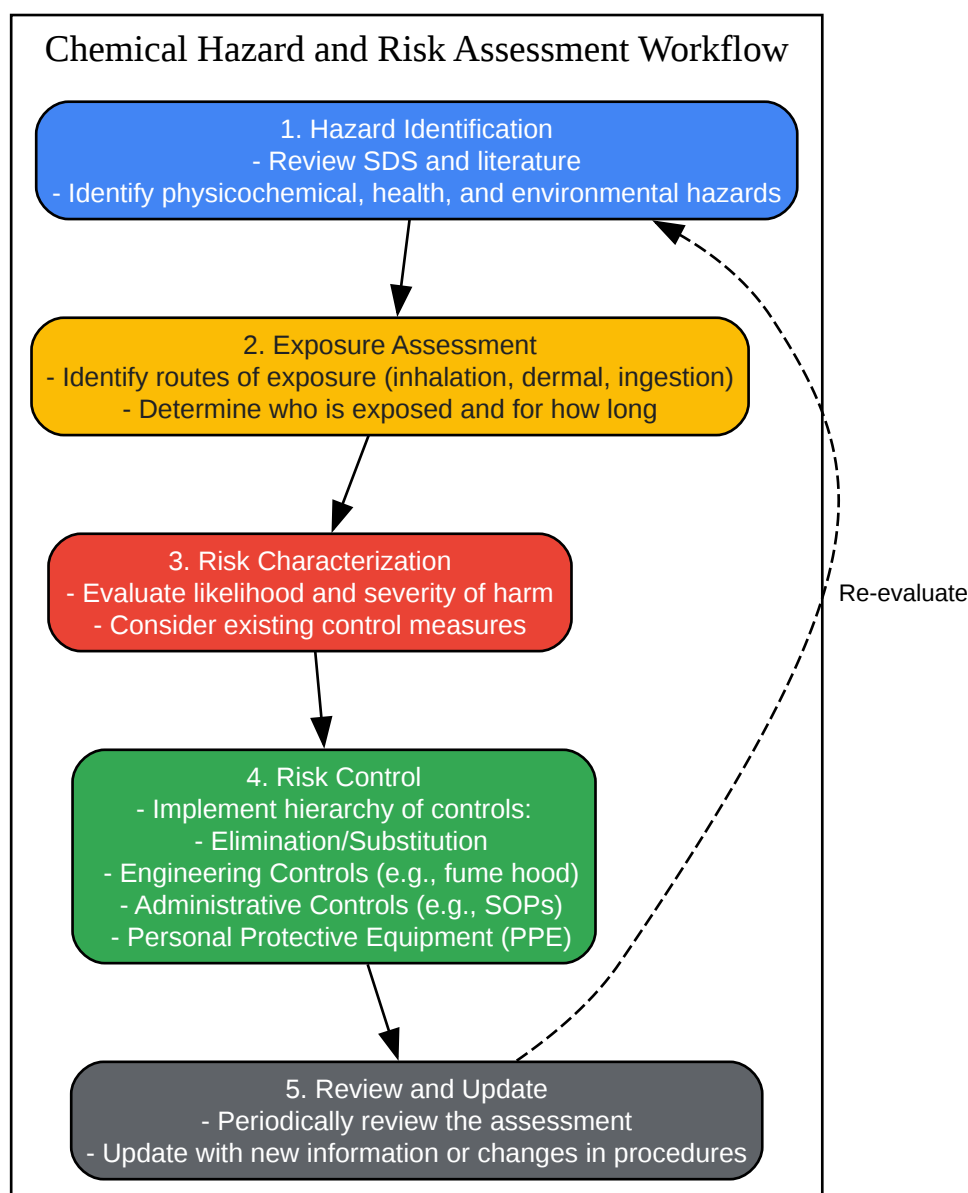
- Dose Preparation: **2,2,5-trimethylhexane** is mixed with corn oil to achieve the desired concentrations.
- Animal Dosing: Animals are weighed daily, and the dose volume is adjusted accordingly. Doses are administered at approximately the same time each day.
- Clinical Observations: Animals are observed twice daily for any signs of toxicity, morbidity, or mortality. Detailed clinical examinations are performed weekly.
- Body Weight and Food Consumption: Recorded weekly.
- Clinical Pathology: At the end of the 28-day period, blood and urine samples are collected for hematology, clinical chemistry (including kidney function markers like BUN and creatinine), and urinalysis.
- Necropsy and Histopathology: All animals are euthanized by CO₂ asphyxiation. A full necropsy is performed. The kidneys, liver, and other target organs are weighed. Tissues are preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination. Special stains (e.g., Mallory-Heidenhain) may be used to specifically identify hyaline droplets in the kidney.

Data Analysis:

- Statistical analysis of body weights, food consumption, clinical pathology parameters, and organ weights.
- Microscopic evaluation of tissues by a board-certified veterinary pathologist.

Hazard Identification and Risk Assessment Workflow

A systematic approach to hazard identification and risk assessment is crucial when working with chemicals like **2,2,5-trimethylhexane**. The following workflow outlines the key steps.



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